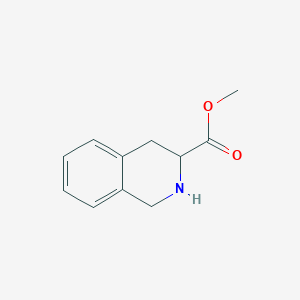

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Übersicht

Beschreibung

“Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate” is an endogenous substance with high pharmacological potential . It is a member of the tetrahydroisoquinolines family, which is widespread in nature .

Synthesis Analysis

The synthesis of “this compound” involves several steps. It can be synthesized from 2-Acetamidoacrylic acid and Sodium Methoxide and 2-Bromobenzaldehyde . There are also other synthetic strategies for constructing the core scaffold .Molecular Structure Analysis

The molecular formula of “this compound” is C11H13NO2 . The InChI Code is 1S/C11H13NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-5,10,12H,6-7H2,1H3 .Chemical Reactions Analysis

“this compound” is part of the tetrahydroisoquinolines family, which exerts diverse biological activities against various infective pathogens and neurodegenerative disorders . It has been used in the preparation of 3-acetylisoquinoline .Physical and Chemical Properties Analysis

“this compound” is a colorless liquid . It has a molecular weight of 191.23 . The storage temperature is 2-8°C and it should be kept in a dark place .Wissenschaftliche Forschungsanwendungen

Synthesis of Alkoxy-Derived Compounds :

- Beattie and Hales (1992) discussed the oxidation of methyl 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate with thionyl chloride to produce 3-alkoxy-1,4-dioxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylates. This method offers an alternative oxidant for preparing these compounds, which are equivalents of reactive dienophiles (Beattie & Hales, 1992).

Diastereoselective Alkylation and Synthesis of Alkaloids :

- Huber and Seebach (1987) explored the diastereoselective alkylation of phenylalanine-derived precursors of tetrahydroisoquinolines. This process was used to synthesize the alkaloid (+)-corlumine, showcasing the utility of this compound in complex organic syntheses (Huber & Seebach, 1987).

Characterization of Derivatives :

- Jansa et al. (2006) prepared and fully characterized various derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including their hydrochloride of methyl ester, N-carboxy anhydride, and N-acetyl derivative. They provided a comprehensive understanding of these compounds' physical and chemical properties (Jansa, Macháček & Bertolasi, 2006).

Synthesis of Protected Compounds :

- Lerestif et al. (1999) detailed the synthesis of protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate via cleavage of functionalized dihydrooxazoles. This synthesis is part of efforts to develop new methods for creating complex molecules for further research and potential therapeutic applications (Lerestif, Feuillet, Bazureau & Hamelin, 1999).

Neuroprotective and Neurotoxic Studies :

- Antkiewicz‐Michaluk and Rommelspacher (2012) discussed the dual nature of tetrahydroisoquinolines, including derivatives of methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, in the mammalian brain, highlighting their roles as both neurotoxins and neuroprotectants. This indicates the compound's significance in studying neurological diseases and potential therapies (Antkiewicz‐Michaluk & Rommelspacher, 2012).

Potential Therapeutic Applications :

- Singh and Shah (2017) reviewed patents on the therapeutic activities of tetrahydroisoquinoline derivatives between 2010 and 2015, highlighting the success in drug discovery for cancer and central nervous system disorders. This review suggests the compound's potential as a scaffold for developing new therapeutic agents (Singh & Shah, 2017).

Wirkmechanismus

Target of Action

The primary target of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, also known as 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is the monoaminergic system in the brain . It interacts with the agonistic conformation of dopamine (DA) receptors .

Mode of Action

1MeTIQ inhibits both monoamine oxidase A (MAO-A) and B (MAO-B) enzymatic activities . This inhibition increases monoamine neurotransmitter levels in the brain . It also inhibits the formation of 3,4-dihydroxyphenylacetic acid and the production of free radicals .

Biochemical Pathways

1MeTIQ shifts dopamine catabolism toward catechol-O-methyltransferase (COMT)-dependent O-methylation . This shift in dopamine metabolism seems to be important for its neuroprotective activity .

Pharmacokinetics

It is known that 1metiq is an endogenous substance present in the mammalian brain , suggesting that it can cross the blood-brain barrier. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The inhibition of MAO enzymes and the shift in dopamine metabolism result in increased levels of monoamine neurotransmitters in the brain . This leads to neuroprotective effects and the ability to antagonize the behavioral syndrome produced by well-known neurotoxins .

Action Environment

Oxidative stress, a major contributing factor in a range of brain pathologies and in the etiology of depression, may influence the effectiveness of 1metiq .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It is known that tetrahydroisoquinolines (THIQs), a class of compounds to which Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate belongs, can interact with various enzymes, proteins, and other biomolecules . For instance, some THIQs have been found to interact with monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), enzymes involved in the metabolism of neurotransmitters .

Cellular Effects

Studies on similar compounds suggest potential neuroprotective effects . For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous amine found in the human brain, has been studied in a model of streptozotocin-induced neuropathic pain . It was found that 1MeTIQ reversed streptozotocin-induced diabetic neuropathic static mechanical allodynia and thermal hyperalgesia .

Molecular Mechanism

It is known that THIQs can interact with the monoaminergic system, influencing the levels of neurotransmitters such as dopamine, noradrenaline, and serotonin . This suggests that this compound may exert its effects at the molecular level through interactions with these neurotransmitter systems.

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that they may have long-term effects on cellular function . For instance, chronic administration of high doses of TIQ was found to cause a mild but significant decrease in striatal dopamine concentration in rats .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Research on similar compounds suggests that their effects can vary with dosage . For example, high doses of TIQ were found to cause a decrease in striatal dopamine concentration in rats .

Metabolic Pathways

It is known that THIQs can be involved in the metabolism of neurotransmitters, interacting with enzymes such as MAO and COMT .

Transport and Distribution

Studies on similar compounds suggest that they can penetrate the blood-brain barrier .

Eigenschaften

IUPAC Name |

methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-5,10,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNGWXICCHJHKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501000757 | |

| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79815-19-3, 57060-86-3 | |

| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

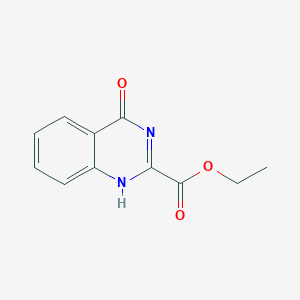

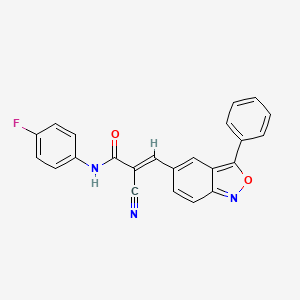

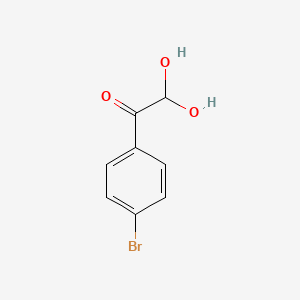

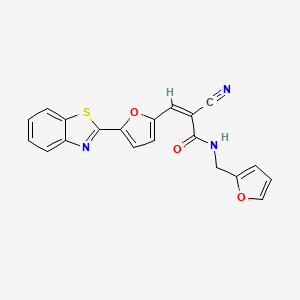

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-(phenylhydrazinylidene)methyl]-1H-quinazolin-4-one](/img/structure/B7728098.png)

![ethyl 2-[[(E)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B7728127.png)

![(E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile](/img/structure/B7728139.png)

![2-[3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDO]ACETIC ACID](/img/structure/B7728161.png)